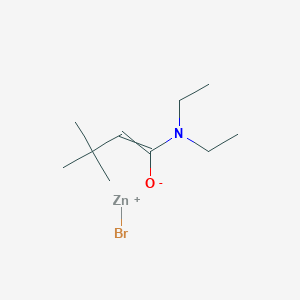
bromozinc(1+);1-(diethylamino)-3,3-dimethylbut-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);1-(diethylamino)-3,3-dimethylbut-1-en-1-olate is an organozinc compound with a unique structure that includes a bromine atom, a zinc ion, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromozinc(1+);1-(diethylamino)-3,3-dimethylbut-1-en-1-olate typically involves the reaction of a suitable zinc precursor with a bromine-containing compound under controlled conditions. One common method involves the use of diethylamine hydrochloride, paraformaldehyde, acetone, methanol, and hydrochloric acid. The mixture is heated under reflux for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);1-(diethylamino)-3,3-dimethylbut-1-en-1-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Bromozinc(1+);1-(diethylamino)-3,3-dimethylbut-1-en-1-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bromozinc(1+);1-(diethylamino)-3,3-dimethylbut-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates and the subsequent modification of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bromozinc(1+);1-(diethylamino)-3,3-dimethylbut-1-en-1-olate include other organozinc compounds with different substituents, such as:
- 4-Chlorobutylzinc bromide
- 2-Bromoethylzinc iodide
- 1-Bromo-3-methylbutylzinc chloride
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
CAS No. |
62034-15-5 |
|---|---|
Molecular Formula |
C10H20BrNOZn |
Molecular Weight |
315.6 g/mol |
IUPAC Name |
bromozinc(1+);1-(diethylamino)-3,3-dimethylbut-1-en-1-olate |
InChI |
InChI=1S/C10H21NO.BrH.Zn/c1-6-11(7-2)9(12)8-10(3,4)5;;/h8,12H,6-7H2,1-5H3;1H;/q;;+2/p-2 |
InChI Key |
FAWMAUZMRACQHQ-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=CC(C)(C)C)[O-].[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















